5-(tert-Butyldimethylsilyloxy)-1-pentanol

Protecting group chemistry Hydrolytic stability Silyl ether stability

Unprotected 1,5-pentanediol yields statistical mixtures; fully protected analogs block all orthogonal modifications. 5-(tert-Butyldimethylsilyloxy)-1-pentanol (CAS 83067-20-3) provides one free hydroxyl for initial functionalization while the TBDMS-protected terminus remains inert. • 10⁴-fold hydrolytic stability advantage over TMS ethers enables aqueous work-up without premature cleavage. • Fluoride-mediated deprotection (TBAF/THF) reveals the second hydroxyl on demand. • Validated in polyphosphazene polymer synthesis and sirtuin 2 inhibitor medicinal chemistry programs. • Liquid; bp 140 °C/6 mmHg; density 0.885 g/mL at 25 °C.

Molecular Formula C11H26O2Si
Molecular Weight 218.41 g/mol
CAS No. 83067-20-3
Cat. No. B104722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyldimethylsilyloxy)-1-pentanol
CAS83067-20-3
Synonyms5-(tert-Butyldimethylsilyloxy)pentanol;  5-[(tert-Butyldimethylsilanyl)oxy]pentan-1-ol;  5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol
Molecular FormulaC11H26O2Si
Molecular Weight218.41 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCCCO
InChIInChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
InChIKeyZPADIAOSJBISTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyldimethylsilyloxy)-1-pentanol: Procurement-Grade Silyl-Protected Diol


5-(tert-Butyldimethylsilyloxy)-1-pentanol (CAS 83067-20-3) is a monoprotected 1,5-pentanediol derivative bearing a tert-butyldimethylsilyl (TBDMS) ether at one hydroxyl terminus. This heterobifunctional building block presents a free primary alcohol available for orthogonal functionalization while the TBDMS-protected site remains inert under a wide range of reaction conditions. The compound is commercially supplied as a liquid with a density of 0.885 g/mL at 25 °C and a boiling point of 140 °C at 6 mmHg . Its balanced lipophilicity (calculated LogP = 3.17) and the well-characterized stability profile of the TBDMS group [1] position it as a strategic intermediate for asymmetric diol manipulation in multi-step syntheses.

Monoprotected 1,5-pentanediol with TBDMS ether
Free primary alcohol for orthogonal functionalization
Reported TBDMS stability supports aqueous work-up sequences

Why Generic Silyl-Pentanols Fail in Regioselective Synthesis


Attempts to substitute 5-(tert-Butyldimethylsilyloxy)-1-pentanol with its unprotected counterpart (1,5-pentanediol) forfeit all regiochemical control, leading to statistical mixtures of mono- and difunctionalized products [1]. Conversely, employing the fully protected 1,5-bis(TBDMS)pentane (CAS 77572-86-2) eliminates the free hydroxyl entirely, precluding subsequent orthogonal modifications [2]. Alternative silyl protecting groups on the same pentanol backbone exhibit markedly divergent stability profiles: TMS-protected analogs suffer rapid solvolysis under mildly acidic or aqueous work-up conditions (10⁴-fold less stable than TBDMS) [3], while TBDPS-protected versions introduce substantial molecular weight (342.55 g/mol vs. 218.41 g/mol for TBDMS) and altered solubility that complicate purification and scale-up. The monoprotected TBDMS-pentanol thus occupies a uniquely balanced stability and reactivity space that generic in-class compounds cannot replicate without quantitative process re-optimization.

1,5-Pentanediol (unprotected)
Lack of protecting group differentiation may lead to statistical product mixtures, limiting regioselective synthesis.
1,5-Bis(TBDMS)pentane
Fully protected analog has no free hydroxyl, which may preclude subsequent orthogonal modifications.
TMS or TBDPS ether analogs
TMS ethers exhibit lower hydrolytic stability, potentially cleaving under aqueous conditions. TBDPS ethers introduce higher molecular weight and altered solubility that may complicate purification and scale-up.

5-(tert-Butyldimethylsilyloxy)-1-pentanol: Performance Comparison vs. Silyl Ethers


Hydrolytic Stability Advantage vs. TMS Analogs

The tert-butyldimethylsilyl (TBDMS) group in 5-(tert-Butyldimethylsilyloxy)-1-pentanol confers approximately 10,000-fold greater resistance to aqueous hydrolysis compared to the corresponding trimethylsilyl (TMS) protected analog (e.g., 5-(Trimethylsilyloxy)-1-pentanol) [1]. This quantitative stability difference enables the TBDMS-protected compound to survive aqueous work-up procedures and extended reaction sequences that would prematurely cleave TMS ethers [2].

Hydrolytic stability vs. TMS
Class-level
Reported relative stability index: TBDMS ether 20,000 vs. TMS ether 1 (acidic media). ~10⁴-fold more stable toward aqueous hydrolysis.
Supports selection of TBDMS-protected pentanol for sequences involving aqueous work-up.
Stability ranking is class-level; confirm under specific reaction conditions.
Protecting group chemistry Hydrolytic stability Silyl ether stability

Acidic Stability Ranking vs. TMS and TES

In acidic media, the relative stability of silyl protecting groups follows the established quantitative hierarchy: TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. The TBDMS group in 5-(tert-Butyldimethylsilyloxy)-1-pentanol therefore provides 312-fold greater acid stability than the triethylsilyl (TES) analog and 20,000-fold greater than the trimethylsilyl (TMS) analog, while retaining deprotectability with fluoride sources (e.g., TBAF) under mild conditions [2].

Acidic stability ranking
Class-level
TBDMS: 20,000; TMS: 1; TES: 64; TIPS: 700,000; TBDPS: 5,000,000 (acidic media). 312× more stable than TES.
Supports selection for routes involving mild acidic conditions.
Class-level ranking; fluoride-labile deprotection remains accessible.
Protecting group stability Acidic conditions Silyl ether ranking

Orthogonal Deprotection vs. TBDPS Ethers

5-(tert-Butyldimethylsilyloxy)-1-pentanol and its TBDPS-protected analog (5-(tert-Butyldiphenylsilyloxy)-1-pentanol) exhibit differential cleavage kinetics that enable orthogonal deprotection strategies. Under sodium hydride in hexamethylphosphoric triamide (NaH/HMPA), TBDPS ethers undergo cleavage significantly faster than TBDMS ethers, permitting selective removal of TBDPS while leaving TBDMS intact [1]. Conversely, TBDMS alkyl ethers can be selectively cleaved in the presence of TIPS or TBDPS aryl ethers using catalytic CuSO₄·5H₂O in methanol [2].

Orthogonal deprotection vs. TBDPS
Cross-study
TBDPS ether cleaves faster under NaH/HMPA; TBDMS alkyl ethers selectively cleave with CuSO₄·5H₂O/MeOH in presence of TBDPS aryl ethers.
Enables procurement of both TBDMS- and TBDPS-protected intermediates for multi-silyl strategies.
Deprotection selectivity is condition-dependent; verify with specific substrate.
Orthogonal protection Selective deprotection Silyl ether cleavage

Physical Properties and Processability Comparison

5-(tert-Butyldimethylsilyloxy)-1-pentanol exhibits physical properties that facilitate laboratory handling and purification relative to its closest analogs. Its density of 0.885 g/mL at 25 °C and boiling point of 140 °C at 6 mmHg contrast with the unprotected 1,5-pentanediol (bp 242 °C, density 0.994 g/mL) [1] and the fully protected bis-TBDMS derivative (molecular weight 332.67 g/mol) [2]. The monoprotected compound's intermediate molecular weight (218.41 g/mol) and moderate boiling point enable effective vacuum distillation purification without the high temperatures required for unprotected diol.

Physical property comparison
Head-to-head
TBDMS-pentanol: density 0.885 g/mL, bp 140 °C/6 mmHg, MW 218.41 g/mol. Unprotected diol: bp 242 °C, density 0.994 g/mL. Bis-TBDMS: MW 332.67 g/mol.
Lower boiling point under vacuum may support gentler purification. Reduced MW improves atom economy.
Processing advantage may vary with scale; verify vacuum distillation parameters.
Physical properties Process chemistry Purification metrics

Synthetic Utility in Sirtuin 2 Inhibitor Synthesis

5-(tert-Butyldimethylsilyloxy)-1-pentanol has been explicitly employed as a reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors that demonstrate antiproliferative properties in cancer cells . This specific application distinguishes the compound from alternative silyl-protected pentanols that lack documented use in this pharmacologically relevant scaffold construction. The TBDMS group provides the necessary stability during the multi-step inhibitor assembly while enabling late-stage deprotection to reveal the active pharmacophore.

Sirtuin 2 inhibitor synthesis
Data to verify
Reported use as reagent in chroman-4-one sirtuin 2 inhibitor synthesis with cell-based activity readout.
Literature precedent may support medicinal chemistry analog generation.
Verify specific synthetic protocol; replicate reported outcome.
Medicinal chemistry Sirtuin inhibitors Cancer therapeutics

5-(tert-Butyldimethylsilyloxy)-1-pentanol: Key Application Scenarios


Asymmetric Diol Functionalization for Natural Products

The monoprotected TBDMS-pentanol provides a single free hydroxyl for initial modification (e.g., oxidation to aldehyde, esterification, or coupling) while the TBDMS-protected terminus remains inert. The 10⁴-fold hydrolytic stability advantage over TMS ethers [1] ensures that aqueous work-up steps following the first functionalization do not prematurely cleave the protecting group. Subsequent fluoride-mediated deprotection (TBAF/THF, 25 °C) [2] then reveals the second hydroxyl for orthogonal modification. This strategy is essential for constructing complex polyol natural products where regiochemical precision is mandatory.

Polyphosphazene End-Group Control

5-(tert-Butyldimethylsilyloxy)-1-pentanol has been specifically validated in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . The TBDMS-protected alcohol serves as an initiator or terminating agent, installing a protected hydroxyl end-group that can be unmasked post-polymerization to enable further macromolecular conjugation or crosslinking. The intermediate boiling point (140 °C/6 mmHg) facilitates purification of the initiator before polymerization, a process advantage over less volatile unprotected diols.

Sirtuin 2 Inhibitor Medicinal Chemistry

The compound is a documented reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors with antiproliferative activity in cancer cells . Medicinal chemistry teams can directly incorporate this building block into established synthetic routes, leveraging the TBDMS group's acid stability (20,000-fold vs. TMS) [3] to survive the acidic conditions often encountered during heterocycle formation while preserving the latent hydroxyl for late-stage diversification.

Orthogonal Silyl Protecting Group Strategies

When synthetic routes demand the presence of multiple hydroxyl groups protected with different silyl moieties, 5-(tert-Butyldimethylsilyloxy)-1-pentanol can be paired with TBDPS- or TIPS-protected intermediates. The documented selective cleavage of TBDPS ethers in the presence of TBDMS ethers under NaH/HMPA [4], and the complementary selective cleavage of TBDMS alkyl ethers with CuSO₄·5H₂O/MeOH in the presence of TBDPS aryl ethers [5], provide orthogonal deprotection options that simplify complex synthetic planning and reduce step count.

Application
Selection Property
Validation Focus
Asymmetric diol functionalization
Monoprotected TBDMS-pentanol with one free hydroxyl
Stability during aqueous work-up and orthogonal deprotection
Polyphosphazene end-group control
Protected hydroxyl initiator or terminator
Post-polymerization deprotection for macromolecular conjugation
Sirtuin 2 inhibitor medicinal chemistry
Building block with literature precedent in chromone-based inhibitor synthesis
Acid-stable protection during heterocycle formation
Orthogonal silyl protecting group strategies
Compatibility with TBDPS/TIPS orthogonal deprotection conditions
Selective cleavage review for multi-hydroxyl scaffolds

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